molecular formula C38H20N2O14 B12464553 3,3'-{benzene-1,4-diylbis[oxycarbonyl(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}bis(6-hydroxybenzoic acid)

3,3'-{benzene-1,4-diylbis[oxycarbonyl(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}bis(6-hydroxybenzoic acid)

Cat. No.: B12464553
M. Wt: 728.6 g/mol
InChI Key: VKSXDKYKNKTHSJ-UHFFFAOYSA-N
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Description

5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid is a complex organic compound characterized by multiple functional groups, including carboxylic acids, hydroxyl groups, and isoindole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core isoindole structure, followed by the introduction of carboxylic acid and hydroxyl functional groups through various organic reactions such as esterification, amidation, and hydrolysis. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and verifying the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the carboxylic acids may produce primary alcohols.

Scientific Research Applications

5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Hydroxyphenyl)-1,3-dioxoisoindole-2-carboxylic acid
  • 2-Hydroxy-5-(4-carboxyphenoxy)benzoic acid
  • 1,3-Dioxoisoindole-5-carboxylic acid

Uniqueness

5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid is unique due to its combination of multiple functional groups and complex structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C38H20N2O14

Molecular Weight

728.6 g/mol

IUPAC Name

5-[5-[4-[2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenoxy]carbonyl-1,3-dioxoisoindol-2-yl]-2-hydroxybenzoic acid

InChI

InChI=1S/C38H20N2O14/c41-29-11-3-19(15-27(29)35(47)48)39-31(43)23-9-1-17(13-25(23)33(39)45)37(51)53-21-5-7-22(8-6-21)54-38(52)18-2-10-24-26(14-18)34(46)40(32(24)44)20-4-12-30(42)28(16-20)36(49)50/h1-16,41-42H,(H,47,48)(H,49,50)

InChI Key

VKSXDKYKNKTHSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)O)C(=O)O)OC(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC(=C(C=C7)O)C(=O)O

Origin of Product

United States

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